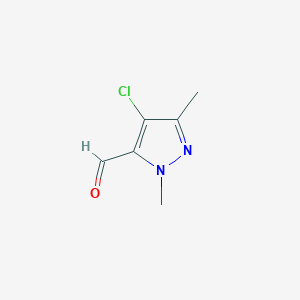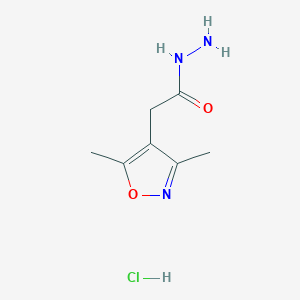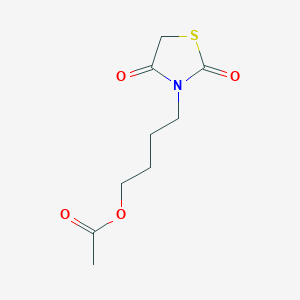
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
説明
Synthesis Analysis
The synthesis of a compound typically involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can provide information about the reactivity of the compound and its potential uses in chemical synthesis.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can affect how the compound is handled and stored, and how it can be used in chemical reactions.科学的研究の応用
-
Alzheimer’s Disease Imaging
- Application: 3,4-Dimethylphenylhydrazine hydrochloride is involved in the synthesis of [11C]J147, a potential PET agent for imaging Alzheimer’s disease.
- Method: The precursor desmethyl-J147 was synthesized from 3-hydroxybenzaldehyde and 2,4-dimethylphenylhydrazine hydrochloride in multiple steps.
- Results: The synthesis had a significant overall yield.
-
Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ones
- Application: 3,4-Dimethylphenylhydrazine hydrochloride is used in the synthesis of new pyrazolo [3,4-d]pyrimidin-4-one derivatives.
- Method: The exact method is not specified, but it involves the use of 3,4-Dimethylphenylhydrazine hydrochloride.
- Results: These compounds have shown significant antitumor activity, particularly against human breast adenocarcinoma cell lines.
-
Antibacterial Activities
- Application: Compounds synthesized from 3,4-Dimethylphenylhydrazine hydrochloride derivatives have been evaluated for their antibacterial activities.
- Method: The exact method is not specified, but it involves the use of 3,4-Dimethylphenylhydrazine hydrochloride derivatives.
- Results: Certain derivatives demonstrated significant antibacterial potential against Gram-positive and Gram-negative bacteria.
-
Pioglitazone Hydrochloride: Chemopreventive Potential
- Application: Research includes investigating the potential of pioglitazone hydrochloride as an anticancer agent.
- Method: Pioglitazone hydrochloride, synthesized from a dimethylhydrazine derivative, was evaluated for its anticancer properties through in vitro and in vivo studies.
- Results: The results of these studies are not specified.
-
Antioxidant and Urease Inhibition Activities
- Application: New series of derivatives synthesized from 3,4-Dimethylphenylhydrazine hydrochloride were screened for antioxidant and urease inhibition activities.
- Method: The exact method is not specified, but it involves the synthesis of derivatives from 3,4-Dimethylphenylhydrazine hydrochloride.
- Results: Certain derivatives exhibited potent urease inhibitory activities and significant antioxidant properties.
-
Antimicrobial Agents
- Application: Derivatives of 3,4-Dimethylphenylhydrazine hydrochloride were tested for their antimicrobial activities.
- Method: The exact method is not specified, but it involves the use of 3,4-Dimethylphenylhydrazine hydrochloride derivatives.
- Results: The derivatives showed effectiveness compared to standard compounds like tetracycline.
- Synthesis of Pyrazole Derivatives
- Application: 3,4-Dimethylphenylhydrazine hydrochloride is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .
- Method: The reaction involves the use of 3,4-Dimethylphenylhydrazine hydrochloride and ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate with K2CO3 in ethanol .
- Results: The reaction produces 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .
- Synthesis of 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester
- Application: 3,4-Dimethylphenylhydrazine hydrochloride is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .
- Method: The reaction involves the use of 3,4-Dimethylphenylhydrazine hydrochloride and ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate with K2CO3 in ethanol .
- Results: The reaction produces 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .
Safety And Hazards
The safety and hazards of a compound are typically assessed through toxicology studies. This can provide information about the potential health risks associated with exposure to the compound.
将来の方向性
Future directions could involve further studies to better understand the properties of the compound, development of new synthetic methods, or exploration of new applications for the compound.
Please note that this is a general overview and the specific details would depend on the particular compound. For “1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride”, more specific information might be available in scientific literature or databases. It’s always a good idea to consult with a chemist or other expert when dealing with specific compounds.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.ClH/c1-10-6-7-12(8-11(10)2)18-15-5-3-4-14(16)13(15)9-17-18;/h6-9,14H,3-5,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPUCTWJCNKIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride | |
CAS RN |
1242338-88-0 | |
| Record name | 1H-Indazol-4-amine, 1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242338-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)
![1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453194.png)



![2-[(4-Aminophenyl)sulfanyl]nicotinonitrile](/img/structure/B1453201.png)




